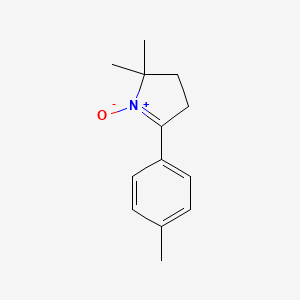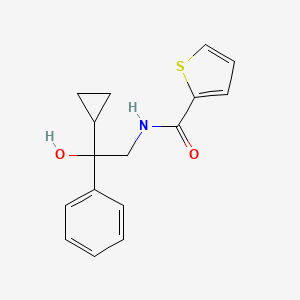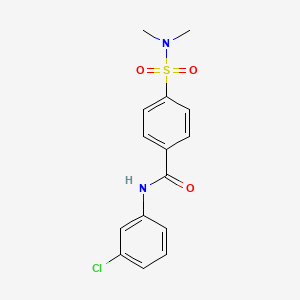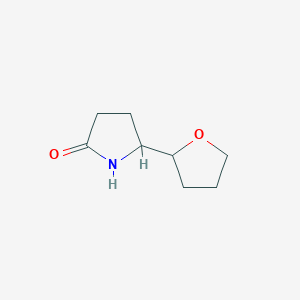
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide, also known as BCTC, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents, and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer cell proliferation.
Aplicaciones Científicas De Investigación
Occurrence and Fate in Aquatic Environments
Research on parabens, which share some structural characteristics with the compound of interest, reveals their widespread use in pharmaceuticals, foodstuffs, and cosmetics. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed, highlighting their presence in wastewater and surface waters due to partial removal during wastewater treatment processes. Despite their biodegradability, parabens persist in the environment, posing potential risks as weak endocrine disruptors (Haman et al., 2015).
Advances in Separation Technologies
The purification of phenylethanoid glycosides and iridoids from plant sources has been revolutionized by countercurrent separation (CCS) techniques. This review covers the application of CCS in the last two decades, demonstrating its efficiency in separating these bioactive compounds with minimal solvent use and higher sample recovery, thus offering a sustainable alternative for the extraction and purification of plant metabolites (Luca et al., 2019).
Insights into Synthetic Opioid Research
A detailed review on non-fentanil synthetic opioids, including N-substituted benzamides, underscores the emerging challenges and trends in the illicit drug market. This research emphasizes the significance of monitoring and pre-emptive research on new psychoactive substances to mitigate their impact on public health (Sharma et al., 2018).
Ethylene Inhibition in Horticulture
The role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene action in fruits, vegetables, and floricultural crops is thoroughly reviewed, presenting 1-MCP as a significant advancement in postharvest biology to maintain product quality and extend shelf life. This highlights the critical role of ethylene and its inhibitors in agricultural sciences and food technology (Blankenship & Dole, 2003).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-24-18-11-7-6-10-17(18)19(22)21-14-20(23,16-12-13-16)15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYFBVEPIHBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2885598.png)
![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)
![Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2885600.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)


![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)



![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2885616.png)